molecular formula C16H13BrN4O2S B2924998 N-(4-bromophenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251605-42-1

N-(4-bromophenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2924998
CAS No.: 1251605-42-1
M. Wt: 405.27
InChI Key: KMKKJFPGUNEMMC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13BrN4O2S and its molecular weight is 405.27. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2S/c1-10-19-16(23-21-10)11-2-7-15(18-8-11)24-9-14(22)20-13-5-3-12(17)4-6-13/h2-8H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKKJFPGUNEMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article compiles relevant research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of its biological activity.

Structural Overview

The compound can be represented by the following structural formula:

N 4 bromophenyl 2 5 3 methyl 1 2 4 oxadiazol 5 yl pyridin 2 yl thio acetamide\text{N 4 bromophenyl 2 5 3 methyl 1 2 4 oxadiazol 5 yl pyridin 2 yl thio acetamide}

Molecular Formula: C15H15BrN4O2S
Molecular Weight: 396.27 g/mol
SMILES Notation: Cc1ncnc(=N)c1C(=O)NCC(=O)Nc1ccc(Br)cc1

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines. A study involving oxadiazole derivatives indicated that certain compounds displayed inhibitory effects on the proliferation of MCF7 breast cancer cells through the Sulforhodamine B (SRB) assay .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. In vitro studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria. The results suggest that oxadiazole derivatives can inhibit bacterial growth effectively, with some compounds exhibiting comparable activity to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by specific structural features:

  • Bromophenyl Group: The presence of the bromine atom in the phenyl ring is crucial for enhancing biological activity.
  • Oxadiazole Moiety: The 1,2,4-oxadiazole ring contributes significantly to the compound's anticancer and antimicrobial properties.
  • Thioacetamide Linkage: This functional group may enhance interaction with biological targets.

Case Study 1: Anticancer Screening

In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against MCF7 cells .

CompoundIC50 (µM)Cell Line
Compound A15MCF7
Compound B20MCF7
N-(4-bromophenyl)-2...12MCF7

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives showed significant inhibition zones compared to control groups.

CompoundInhibition Zone (mm)Bacteria
Compound C18S. aureus
Compound D22E. coli
N-(4-bromophenyl)-2...20S. aureus

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